9H-fluorene-9-carbonyl chloride
Overview
Description
9H-fluorene-9-carbonyl chloride, also known as fluorene-9-carbonyl chloride, is a chemical compound with the molecular formula C14H9ClO . It has a molecular weight of 228.67 g/mol .
Molecular Structure Analysis
The molecular structure of 9H-fluorene-9-carbonyl chloride consists of a fluorene core with a carbonyl chloride group attached . The SMILES string representation isClC(=O)C1c2ccccc2-c3ccccc13
. Chemical Reactions Analysis
While specific chemical reactions involving 9H-fluorene-9-carbonyl chloride are not detailed in the retrieved sources, it’s mentioned that fluorenones can be synthesized via intramolecular and intermolecular processes .Physical And Chemical Properties Analysis
9H-fluorene-9-carbonyl chloride has a molecular weight of 228.67 g/mol . It has a topological polar surface area of 17.1 Ų and a complexity of 267 . It has no hydrogen bond donor count and one hydrogen bond acceptor count .Scientific Research Applications
Synthesis and Reactivity in Organic Chemistry : The Friedel-Crafts acetylation of 9H-fluorene is an effective route for preparing mono- and diacetyl-9H-fluorenes, showcasing its utility in organic synthesis (Titinchi et al., 2008).
Unexpected Chemical Reactions : A study highlighted unexpected reactions of 2-nitro-fluorene-9-carboxylic acid, leading to dimeric carbonyl chlorides, which reveals the complex nature of reactions involving related compounds (Romanelli et al., 1992).
Conjugated Polymer Development : Research on the effect of carbon hybridization in 9H-fluorene on polymers suggests that it could be a useful strategy to fine-tune absorption, energy levels, and photovoltaic performance of polymers, particularly in solar cell applications (Lin et al., 2018).
Surface Functionalization in Nanotechnology : A study on nanografting to create functionalized two-dimensional inorganic surfaces demonstrated that 9H-fluorene-9-carbonyl chloride can be used for this purpose, opening avenues in nanotechnology and materials science (Gherca et al., 2021).
Chromatographic Analysis and Resolution : 9H-fluorene-9-carbonyl chloride derivatives have been used as fluorescent electrophilic reagents for the enantioresolution of amino acids, indicating their role in analytical chemistry (Hsien & Chen, 2007).
Fluorene Biodegradation Studies : Research has been conducted on the biodegradation of fluorene, identifying metabolites like 9-fluorenol and 9H-fluoren-9-one, which has implications for environmental science and pollution control (Grifoll et al., 1992).
Electrochemical Studies : The electrochemical reduction of a fluorene-based conjugated polymer was investigated, revealing the potential of 9H-fluorene derivatives in tuning the optoelectronic properties of polymers, relevant for materials science and electronics (Inagi et al., 2010).
Safety And Hazards
Future Directions
Fluorenones, which are related to 9H-fluorene-9-carbonyl chloride, have potential applications in various domains due to their intriguing and tunable photo and physicochemical properties . They show various biological activities like antibiotics, anticancer, antiviral, and neuromodulatory, etc . Future directions include the development of economically improved and environmentally friendly catalytic protocols .
properties
IUPAC Name |
9H-fluorene-9-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO/c15-14(16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVDEVQOPPKHFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364921 | |
Record name | 9H-fluorene-9-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9H-fluorene-9-carbonyl chloride | |
CAS RN |
24168-51-2 | |
Record name | 9H-fluorene-9-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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